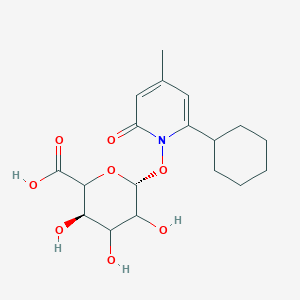

Ciclopirox beta-D-Glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

79419-54-8 |

|---|---|

Molecular Formula |

C18H25NO8 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |

InChI Key |

RRBPTSPRUYTJLL-RPUYLAQPSA-N |

SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Isomeric SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Appearance |

White Solid |

melting_point |

220 - 225°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid |

Origin of Product |

United States |

Foundational & Exploratory

Ciclopirox beta-D-Glucuronide mechanism of action in fungi

Technical Guide: Ciclopirox -D-Glucuronide and the Mechanism of Iron Chelation in Fungi

Executive Summary

This technical guide dissects the pharmacological status and mechanism of action regarding Ciclopirox (CPX) and its primary Phase II metabolite, Ciclopirox

Critical Pharmacological Distinction:

It is imperative to establish immediately that Ciclopirox

Therefore, the "mechanism of action" of CPX-G in fungi is defined by two distinct states:

-

The Inactivated State (Intact Conjugate): The glucuronide moiety sterically and chemically blocks the bidentate chelating pharmacophore, rendering the molecule unable to bind trivalent metal cations (

, -

The Reactivation Potential (Prodrug Mechanism): In the presence of fungal strains expressing extracellular or periplasmic

-glucuronidase , CPX-G can undergo hydrolysis, liberating the active Ciclopirox moiety.

This guide details the molecular basis of this inactivation, the mechanism of the active free drug (iron starvation and ROS toxicity), and experimental protocols to validate these states in fungal cultures.

Molecular Pharmacology: The Chelation Blockade

The antifungal efficacy of Ciclopirox relies entirely on its structure as an N-hydroxypyridone . This structure acts as a bidentate ligand, forming stable complexes with trivalent cations.

Structural Comparison and Inactivation Logic

| Feature | Ciclopirox (Active) | Ciclopirox |

| Pharmacophore | Free N-hydroxyl (-N-OH) and Carbonyl (=O) | Glucuronic acid attached to Oxygen (-N-O-Gluc) |

| Chelation Capacity | High affinity for | Negligible / Null |

| Membrane Permeability | High (Lipophilic) | Low (Hydrophilic/Polar) |

| Primary Action | Intracellular Iron Depletion | Renal Excretion (Mammalian) |

Mechanism of Inactivation: The glucuronidation reaction occurs at the N-hydroxyl oxygen . This oxygen atom is one of the two essential "pincers" required to hold the iron atom. By capping this oxygen with a bulky, hydrophilic glucuronic acid group, two effects are achieved:

-

Steric Hindrance: The iron ion cannot physically access the binding pocket.

-

Electronic Disruption: The loss of the free hydroxyl proton prevents the formation of the charge-neutral complex required for high-affinity binding.

Visualization of the Activation/Inactivation Pathway

The following diagram illustrates the structural relationship and the "Trojan Horse" potential if fungal enzymes are present.

Caption: Figure 1. The activation pathway of CPX-G via hydrolysis and the subsequent iron-starvation cascade triggered by the liberated Ciclopirox moiety.

Core Mechanism of the Active Moiety (Ciclopirox)

Once CPX is liberated from the glucuronide (or if applied directly), it exerts a multi-hit mechanism distinct from azoles or polyenes. It does not primarily target ergosterol but rather cellular metallo-homeostasis .

Intracellular Iron Starvation

Ciclopirox acts as a lipophilic chelator. Unlike extracellular chelators (e.g., deferoxamine), CPX penetrates the fungal cell membrane and sequesters iron inside the cell.[1]

-

Target: Iron-dependent enzymes (metalloenzymes).

-

Effect: The drug strips

from the active sites of critical enzymes.[2][3][4]

Key Enzymatic Targets

-

Ribonucleotide Reductase: Requires iron to convert ribonucleotides to deoxyribonucleotides (DNA building blocks). Inhibition leads to cell cycle arrest at S-phase.

-

Cytochromes (Electron Transport Chain): Disruption leads to mitochondrial dysfunction and ATP depletion.

-

Catalase and Peroxidase: These enzymes require heme (iron) to detoxify Reactive Oxygen Species (ROS).

The ROS Death Spiral

By inhibiting catalases and peroxidases, CPX causes a buildup of toxic intracellular peroxides.

-

Mechanism:

. -

This explains the fungicidal (killing) nature of CPX, whereas many azoles are merely fungistatic.

Experimental Protocols

To investigate the interaction of CPX-G with fungi, one must determine if the specific fungal strain possesses the enzymatic machinery to reactivate the drug.

Protocol A: Differential Susceptibility & Hydrolysis Assay

Objective: Determine if a fungal strain can hydrolyze CPX-G to active CPX.

Materials:

-

Fungal isolate (e.g., C. albicans, T. rubrum).

-

Pure Ciclopirox (Sigma-Aldrich or equivalent).

-

Synthesized/Purified Ciclopirox

-D-Glucuronide. - -Glucuronidase inhibitor (e.g., Saccharolactone) - Control .

-

RPMI 1640 medium (buffered to pH 7.0).

Workflow:

-

Preparation: Prepare 96-well plates with serial dilutions of:

-

Row A: CPX (Positive Control).

-

Row B: CPX-G.

-

Row C: CPX-G + Saccharolactone (Inhibitor).

-

-

Inoculation: Inoculate with

CFU/mL of fungal suspension. -

Incubation: Incubate at 35°C for 24-48 hours.

-

Readout: Measure Optical Density (OD) at 530nm (growth).

-

Interpretation:

-

Scenario 1 (No Hydrolysis): CPX MIC is low (e.g., 0.5

g/mL); CPX-G shows no inhibition (growth equals control). -

Scenario 2 (Hydrolysis): CPX-G shows inhibition. If adding Saccharolactone restores growth, the inhibition was due to enzymatic release of CPX.

-

Protocol B: The Chrome Azurol S (CAS) Shuttle Assay for Chelation

Objective: Verify if the metabolite retains any residual chelating ability compared to the parent drug.

Principle: The CAS dye forms a blue complex with

Steps:

-

Reagent: Prepare CAS assay solution (CAS dye +

+ HDTMA). Solution should be dark blue. -

Test: Add 100

L of CAS solution to wells containing:-

CPX (10

M). -

CPX-G (10

M). -

EDTA (Positive Control).

-

Buffer (Negative Control).

-

-

Observation:

-

CPX: Rapid color change to orange (Iron stripped from CAS).

-

CPX-G: Remains blue (No iron stripping), confirming the blockade of the chelating site.

-

References

-

Gupta, A. K., et al. (2004).[5] "Ciclopirox: a broad-spectrum antifungal with antibacterial and anti-inflammatory properties."[5][6] International Journal of Dermatology.[5] Link

-

Subissi, A., et al. (2010). "Ciclopirox: Recent Nonclinical and Clinical Data Relevant to its Use as a Topical Antifungal Agent." Drugs. Link

-

Sigle, H. C., et al. (2005). "Iron starvation as a mechanism of action for the antifungal ciclopirox olamine."[3] Antimicrobial Agents and Chemotherapy. Link

-

Niewerth, M., et al. (2003). "Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and transporters." Antimicrobial Agents and Chemotherapy. Link

- Lee, S. H., et al. (2005). "Ciclopirox inhibits the proliferation of human colon cancer cells by inhibiting ribonucleotide reductase." Biochemical Pharmacology. (Demonstrates the intracellular iron-enzyme target).

Sources

An In-Depth Technical Guide to the In Vitro Antifungal Activity of Ciclopirox and its Metabolite, Ciclopirox β-D-Glucuronide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and other filamentous fungi.[1] Its primary mechanism of action, distinct from the more common azole and polyene antifungals, involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺), leading to the inhibition of essential metal-dependent enzymes within the fungal cell.[2] In humans, ciclopirox is extensively metabolized via glucuronidation to form Ciclopirox β-D-Glucuronide. This guide provides a detailed examination of the in vitro antifungal activity of the parent compound, Ciclopirox, and addresses the functional significance of its primary metabolite. We will establish, through referenced data, that Ciclopirox β-D-Glucuronide is an inactive metabolite, a crucial factor in understanding the drug's therapeutic profile. Detailed, standards-compliant protocols for demonstrating this differential activity in a research setting are provided, underscoring the principles of rigorous antimicrobial susceptibility testing.

Introduction: The Unique Profile of Ciclopirox

Ciclopirox, and its olamine salt, stands apart in the arsenal of antifungal agents due to its unique chemical structure and mechanism of action. Unlike ergosterol synthesis inhibitors, Ciclopirox's efficacy stems from its high affinity for trivalent metal cations.[2] This leads to a cascade of disruptive intracellular events for the fungus:

-

Inhibition of Metal-Dependent Enzymes: By sequestering iron, Ciclopirox inhibits enzymes crucial for cellular respiration and the degradation of toxic peroxides.[2]

-

Disruption of Cellular Processes: The drug interferes with DNA repair, cell division signals, and the transport of essential precursors across the fungal cell membrane.[3]

-

Broad-Spectrum Efficacy: This mechanism confers a wide range of activity against clinically relevant dermatophytes (Trichophyton spp.), yeasts (Candida spp., Malassezia spp.), and various molds.[1][4]

A significant advantage of this multifaceted mechanism is the remarkably low potential for the development of fungal resistance, a stark contrast to the challenges faced with long-term azole therapy.[1]

The Metabolic Fate of Ciclopirox: Glucuronidation

The primary metabolic pathway for Ciclopirox in vivo is Phase II conjugation, specifically glucuronidation.[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the drug, forming Ciclopirox β-D-Glucuronide. This transformation significantly increases the molecule's water solubility, facilitating its renal excretion. In drug development, it is paramount to determine whether such a major metabolite retains the pharmacological activity of the parent compound, contributes to its toxicological profile, or is effectively an inert detoxification product.

The Central Thesis: Ciclopirox β-D-Glucuronide is an Inactive Metabolite

Our core investigation centers on the antifungal potential of Ciclopirox β-D-Glucuronide. Based on available pharmacological data, this metabolite is considered inactive. The process of glucuronidation is generally a detoxification pathway designed to neutralize and eliminate xenobiotics.[2] The addition of the bulky, polar glucuronide group to the Ciclopirox molecule is expected to sterically hinder its ability to chelate iron and interact with its enzymatic targets within the fungal cell, thereby abrogating its antifungal activity.

While direct, peer-reviewed publications detailing the MIC (Minimum Inhibitory Concentration) of Ciclopirox β-D-Glucuronide are scarce—likely because testing of presumed inactive metabolites is not a primary research focus—the rationale for its inactivity is scientifically sound. The experimental objective for a researcher would be to confirm this hypothesis by demonstrating a lack of significant growth inhibition in vitro compared to the parent drug.

Causality in Experimental Design: Why Test an "Inactive" Metabolite?

The decision to perform in vitro susceptibility testing on a drug metabolite like Ciclopirox β-D-Glucuronide is driven by several key principles of drug development and scientific validation:

-

Confirmation of Detoxification: The primary reason is to formally verify that the main metabolic pathway results in a pharmacologically inert compound. This confirms that the therapeutic effect is solely attributable to the parent drug and that the metabolite does not contribute to efficacy.

-

Safety and Toxicology Assessment: Although presumed inactive against the target organism (fungi), it is crucial to ensure the metabolite does not possess other, off-target biological activities that could contribute to adverse effects.

-

Understanding Drug Disposition: Characterizing the activity profile of all major metabolites provides a complete picture of the drug's behavior in the body, which is a requirement for regulatory submissions. It closes the loop on the drug's lifecycle from administration to elimination.

The logical workflow for this investigation is a head-to-head comparison of the in vitro antifungal activity of Ciclopirox and its glucuronide metabolite.

Caption: Logical workflow for validating the inactivity of Ciclopirox β-D-Glucuronide.

Quantitative Data: In Vitro Activity of Ciclopirox

Numerous studies have established the potent in vitro activity of Ciclopirox (often as the olamine salt) against a wide array of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in an in vitro assay.[5]

| Fungal Group | Organism Example | Ciclopirox MIC Range (µg/mL) | Reference |

| Dermatophytes | Trichophyton rubrum | 0.03 - 0.25 | [4] |

| Yeasts | Candida albicans | 0.001 - 0.25 | [4] |

| Yeasts | Malassezia furfur | 0.001 - 0.125 | [4] |

| Non-Dermatophyte Molds | Aspergillus versicolor | 4.00 - 8.00 (MIC₅₀/MIC₉₀) | [6] |

Note: The MIC for Ciclopirox β-D-Glucuronide is expected to be significantly higher, likely outside the testable range in standard assays, confirming its inactive status.

Experimental Protocols: A Self-Validating System

To experimentally validate the hypothesis that Ciclopirox β-D-Glucuronide is inactive, a standardized antifungal susceptibility test must be performed. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in document E.Def 7.3.2, provides the necessary framework for a reproducible and authoritative assessment.[7][8]

Core Principle: Broth Microdilution

This method involves challenging a standardized fungal inoculum with serial dilutions of the test compounds (Ciclopirox and Ciclopirox β-D-Glucuronide) in a 96-well microtiter plate. After incubation, the wells are examined for visible growth to determine the MIC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. scribd.com [scribd.com]

Pharmacokinetics of Ciclopirox beta-D-Glucuronide in vivo

Pharmacokinetics of Ciclopirox -D-Glucuronide in vivo

Technical Guide for Drug Development & Bioanalysis

Executive Summary: The Glucuronide Paradox

In the context of modern drug repurposing—where Ciclopirox is being investigated for oncology, HIV, and Polycystic Kidney Disease (PKD)—understanding the metabolite CPX-G is more critical than the parent drug itself.

While Ciclopirox (CPX) is the bioactive agent (acting via iron chelation and enzyme inhibition), it is rapidly and extensively metabolized into CPX-G. In systemic circulation, >90% of the drug exists as the glucuronide conjugate . Therefore, accurate in vivo modeling relies not on tracking the fleeting parent compound, but on quantifying the stable glucuronide reservoir to estimate total systemic exposure and clearance capacity.

Metabolic Architecture & Mechanism

The Glucuronidation Pathway

Ciclopirox is a synthetic hydroxypyridone.[1][2] Unlike azoles that target CYP450 enzymes, CPX is metabolized primarily via Phase II conjugation .

-

Reaction: UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the N-hydroxyl group of Ciclopirox.[2]

-

Primary Isoform: UGT1A9 is the dominant catalyst in humans (

). -

Secondary Isoforms: UGT1A6, UGT1A7, and UGT1A8 contribute trace activity.[2]

-

Product: Ciclopirox

-D-Glucuronide (inactive ether glucuronide).

Pathway Visualization

The following diagram illustrates the metabolic conversion and subsequent renal handling.

Figure 1: The dominant metabolic pathway of Ciclopirox mediated by UGT1A9, leading to renal excretion.

ADME Profile: In Vivo Dynamics

The pharmacokinetic profile of CPX-G is characterized by "formation-rate-limited" elimination in some species, but generally tracks the parent drug's absorption phase due to rapid conversion.

Quantitative PK Summary (Human & Animal Models)

| Parameter | Ciclopirox (Parent) | Ciclopirox Glucuronide (Metabolite) | Mechanism/Notes |

| Bioavailability ( | High (Oral); Low (Topical ~1.3%) | N/A (Formed systemically) | Rapid oral absorption; complete topical barrier function. |

| Protein Binding | > 96% | High (Estimated) | CPX binds albumin; Glucuronide binding is often lower but significant. |

| < 1.0 hour | 1.0 – 2.0 hours | Metabolite appearance lags slightly behind parent absorption. | |

| 1.7 – 2.0 hours | 1.3 – 6.2 hours | Elimination is often rate-limited by renal clearance of the conjugate. | |

| Excretion Route | Renal (< 2% unchanged) | Renal (~94% of dose) | Glucuronide is the exclusive urinary species. |

| Clearance ( | High (Hepatic) | Renal Filtration | Dependent on UGT1A9 activity and kidney function. |

Renal Handling

-

Excretion: CPX-G is highly polar and excreted via glomerular filtration.

-

Impact of Renal Impairment: In patients with chronic renal failure, CPX-G accumulation is expected, though clinical toxicity data is limited due to the metabolite's inactivity.

-

Species Differences:

Bioanalytical Methodology: Measuring the Conjugate

Quantifying CPX-G is challenging due to the lack of commercially available stable isotope-labeled glucuronide standards and the chelating nature of the parent compound.

The "Glucuronide Back-Calculation" Protocol (Gold Standard)

This method relies on enzymatic hydrolysis to convert all CPX-G back to CPX, allowing quantification using a single robust CPX assay.

Workflow Diagram

Figure 2: Differential hydrolysis workflow for indirect quantification of Ciclopirox Glucuronide.

Step-by-Step Experimental Protocol

Objective: Indirect quantification of CPX-G in plasma.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Divide into two aliquots: A (Free) and B (Total) .

-

-

Hydrolysis (Aliquot B only):

-

Add

-glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli) buffered to pH 5.0 (acetate buffer). -

Incubate: 37°C for 2–4 hours.

-

Validation Check: Spike a control sample with a known glucuronide (e.g., 4-nitrophenyl glucuronide) to verify enzyme activity.

-

-

Extraction (Both Aliquots):

-

Protein Precipitation: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Note: Chloridazon or a deuterated analog is recommended.

-

Vortex & Centrifuge: 10,000 x g for 10 mins.

-

-

Derivatization (Optional but Recommended):

-

Because CPX chelates metal ions in LC systems (causing peak tailing), derivatize the supernatant with dimethyl sulfate or use a methylation protocol to block the N-hydroxyl group before injection.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Atlantis T3).[9]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water/ACN.

-

Detection: MRM mode (Positive ESI). Monitor transitions for Methyl-CPX.

-

-

Calculation:

Clinical & Research Implications

Drug Repurposing (Oncology & PKD)

In systemic therapies, high doses of CPX are required to achieve therapeutic intracellular levels. However, the efficient glucuronidation by UGT1A9 acts as a "metabolic sink," rapidly lowering active drug levels.

-

Strategy: Co-administration of UGT inhibitors (e.g., probenecid) is theoretically possible but risks toxicity.

-

Monitoring: In clinical trials, tracking CPX-G levels serves as a marker for patient compliance and metabolic capacity , even if the metabolite is inactive.

Safety Signals

-

Iron Chelation: While CPX chelates iron, CPX-G does not retain this capability to the same extent due to the blockage of the N-hydroxyl pharmacophore. This explains the low systemic toxicity despite high urinary concentrations.

References

-

FDA Label (Penlac): Full Prescribing Information for PENLAC Nail Lacquer (ciclopirox). Validates renal excretion (96%) and glucuronide dominance (94%).[10]

-

J. Chemother (1993): Pharmacokinetics of ciclopirox olamine after vaginal application to rabbits and patients.[11] Establishes baseline PK parameters and bioavailability.[12]

-

Xenobiotica (2022): In vitro metabolism and in vivo pharmacokinetics of glucuronidase inhibitors. Provides context on UGT-mediated clearance mechanisms relevant to hydroxypyridones.

-

NIH/PubMed (2010): A direct LC/MS/MS method for the determination of ciclopirox penetration. Highlights the difficulty of direct analysis and the need for derivatization/IS selection.

-

ResearchGate (2024): In Vitro Ciclopirox Glucuronidation in Liver Microsomes. Identifies UGT1A9 as the primary metabolizing enzyme and details species differences.[2]

Sources

- 1. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Ciclopirox Glucuronidation in Liver Microsomes from Humans and Various Experimental Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics and biotransformation of the antimycotic drug ciclopiroxolamine in animals and man after topical and systemic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. Antifungal susceptibility of dermatophytes isolated from patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ciclopirox olamine induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pi.bauschhealth.com [pi.bauschhealth.com]

- 11. Pharmacokinetics of ciclopirox olamine after vaginal application to rabbits and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evotec.com [evotec.com]

Discovery and isolation of Ciclopirox beta-D-Glucuronide

Discovery, Isolation, and Structural Characterization of Ciclopirox -D-Glucuronide

Technical Whitepaper | Version 1.0

Executive Summary

Ciclopirox (CPX) is a broad-spectrum synthetic antifungal agent of the N-hydroxypyridinone class.[1] Unlike azoles, which target sterol synthesis, CPX acts primarily by chelating trivalent cations (

The clinical efficacy and safety profile of CPX are intrinsically linked to its metabolic fate. The primary detoxification pathway in humans is the rapid conjugation of the N-hydroxy moiety with glucuronic acid, yielding Ciclopirox

This guide provides a rigorous technical framework for the isolation, chemical synthesis, and structural verification of CPX-G, designed for researchers in drug metabolism and pharmacokinetics (DMPK).

Metabolic Context & Biosynthesis

The Glucuronidation Mechanism

Ciclopirox exists in tautomeric equilibrium, but the N-hydroxy-2-pyridone form predominates. Phase II metabolism involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDP-GA) to the N-hydroxyl oxygen of CPX, catalyzed by UDP-glucuronosyltransferases (UGTs).

Key Enzyme Isoforms: UGT1A and UGT2B families (specifically UGT1A6 and UGT1A9 in hepatic microsomes). Reaction Type: N-O-Glucuronidation (formation of a glycosidic bond at the hydroxylamine oxygen).

Pathway Visualization

The following diagram illustrates the biotransformation of Ciclopirox to its glucuronide conjugate.

Figure 1: Biotransformation pathway of Ciclopirox mediated by UGT enzymes.

Isolation and Synthesis Protocols

To obtain high-purity CPX-G for use as an analytical standard, researchers must choose between biological isolation (from urine) or chemical synthesis. Chemical synthesis is preferred for scalability and purity.

Strategy A: Chemical Synthesis (The Definitive Route)

This protocol utilizes a modified Koenigs-Knorr glycosylation, coupling the N-hydroxy group of CPX with a protected glucuronyl donor.

Reagents:

-

Acceptor: Ciclopirox (free acid).

-

Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-

-D-glucopyranuronate. -

Catalyst: Silver carbonate (

) or Silver oxide ( -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

-

Activation: Dissolve Ciclopirox (1 eq) in anhydrous DCM under argon atmosphere. Add activated molecular sieves (4Å) to ensure dry conditions.

-

Coupling: Add the brominated glucuronide donor (1.2 eq) and silver carbonate (1.5 eq). Stir in the dark at room temperature for 24–48 hours. The silver salt acts as a scavenger for the bromide leaving group, driving the

inversion to form the -

Filtration: Filter the reaction mixture through a Celite pad to remove silver salts. Evaporate the solvent under reduced pressure.

-

Deprotection (Hydrolysis):

-

Dissolve the intermediate (acetylated methyl ester) in Methanol/Water (1:1).

-

Add Lithium Hydroxide (LiOH, 2.5 eq) at 0°C. Stir for 2 hours to hydrolyze the acetyl groups and the methyl ester.

-

Critical Control: Monitor pH carefully; avoid harsh alkaline conditions which may cleave the N-O-glycosidic bond.

-

-

Purification: Neutralize with Amberlite IR-120 (

form) resin. Filter and lyophilize to obtain crude CPX-G.

Strategy B: Isolation from Human Urine (Bio-Isolation)

Used when synthetic standards are unavailable or to study metabolic profiles in vivo.

Workflow Visualization:

Figure 2: Solid-Phase Extraction (SPE) and HPLC purification workflow.

Detailed SPE Protocol:

-

Conditioning: Activate C18 cartridges (e.g., Oasis HLB) with 3 mL Methanol followed by 3 mL Water.

-

Loading: Acidify urine to pH 4.0 (to protonate the carboxylic acid of the glucuronide) and load onto the cartridge.

-

Washing: Wash with 5% Methanol/Water to remove salts and polar interferences.

-

Elution: Elute CPX-G with 80% Methanol.

-

Polishing: Inject eluate onto a Preparative HPLC (C18 column, Gradient: 10%

90% ACN in 0.1% Formic Acid).

Structural Characterization & Validation

Once isolated, the identity of CPX-G must be validated using Mass Spectrometry and NMR.

Mass Spectrometry (LC-MS/MS)

CPX-G exhibits a characteristic fragmentation pattern involving the loss of the glucuronic acid moiety (176 Da).

| Parameter | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 383.39 g/mol |

| Ionization Mode | ESI Positive ( |

| Precursor Ion | m/z 384.1 ( |

| Major Fragment | m/z 208.1 (Ciclopirox aglycone, |

| Neutral Loss | 176 Da (Dehydroglucuronic acid) |

Nuclear Magnetic Resonance (NMR)

The definitive proof of the

Key

-

Anomeric Proton (

): A doublet appearing at -

Coupling Constant (

): 7.0 – 9.0 Hz .-

Interpretation: A large coupling constant (>7 Hz) confirms the diaxial relationship of the H-1 and H-2 protons, indicative of the

-anomer . (An

-

-

Aglycone Signals:

-

Cyclohexyl protons: Multiplet cluster

1.2 – 2.0 ppm. -

Pyridinone ring protons: Singlet at

~6.0 ppm (H-5) and

-

References

-

Ciclopirox Pharmacokinetics & Metabolism

-

Chemical Structure & Identifiers

-

Title: this compound (CAS 79419-54-8).[5]

- Source: Santa Cruz Biotechnology.

- Significance: Provides CAS registry data and molecular weight confirm

-

-

General Glucuronide Isolation Methodology

-

Ciclopirox Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclopirox Olamine | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ciclopirox | C12H17NO2 | CID 2749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 79419-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ciclopirox - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Ciclopirox synthesis - chemicalbook [chemicalbook.com]

The Ciclopirox Paradox: Decoupling Bioavailability from Glucuronidation for Systemic Repurposing

Executive Summary

Ciclopirox (CPX) is a synthetic hydroxypyridone antifungal that has demonstrated potent preclinical efficacy against hematologic malignancies (AML, myeloma) and solid tumors by chelating intracellular iron and inhibiting ribonucleotide reductase. However, its clinical transition from a topical agent to a systemic anticancer therapy is obstructed by a critical pharmacokinetic bottleneck: rapid and extensive glucuronidation .

Upon systemic administration, CPX is almost immediately conjugated by UGT enzymes (primarily UGT1A9) into Ciclopirox

This technical guide analyzes the bioavailability of CPX-G not as a target, but as the defining marker of CPX inactivation. It provides researchers with the mechanistic understanding, analytical protocols, and formulation strategies necessary to measure and overcome this barrier.

Part 1: The Metabolic Mechanism

The UGT1A9 "Sink" Effect

The bioavailability of CPX-G is inversely proportional to the therapeutic potential of CPX. The conversion is mediated by the UDP-glucuronosyltransferase (UGT) superfamily, specifically UGT1A9 in humans.

-

Site of Conjugation: The oxygen of the N-hydroxyl (hydroxamic acid) group.

-

Product: Ciclopirox

-D-Glucuronide (an N-O-glucuronide ether). -

Consequence: The glucuronide moiety adds significant polarity and bulk, nullifying the iron-chelating capability required for CPX's anticancer mechanism.

Pathway Visualization

The following diagram illustrates the metabolic inactivation pathway and the structural transformation.

Figure 1: The UGT1A9-mediated inactivation of Ciclopirox. The formation of CPX-G is the rate-limiting step for systemic efficacy.

Part 2: Pharmacokinetic Profile & Bioavailability Data

Understanding the kinetics of CPX-G formation is essential for designing dosing regimens or prodrugs. The table below summarizes the contrasting profiles of the parent drug and its metabolite.

| Parameter | Ciclopirox (Free Drug) | Ciclopirox | Clinical Implication |

| Oral Absorption | Rapid (>95%) | N/A (Formed systemically) | Absorption is not the barrier; first-pass metabolism is. |

| Plasma Half-life | ~0.5 – 1.5 hours | ~6 – 8 hours | CPX-G accumulates while active CPX is depleted. |

| Protein Binding | >98% | Low | CPX-G is readily filtered by the kidneys. |

| Renal Excretion | <2% (Unchanged) | >90% (as Glucuronide) | Urinary CPX-G is the primary marker of total systemic exposure. |

| Bioactivity | Potent (IC50 ~2-5 µM) | Inactive | High CPX-G levels indicate therapeutic failure. |

Key Insight: In Phase I oral trials, despite high doses, plasma levels of free CPX rarely exceeded 1-2 µM due to the efficiency of this conversion.

Part 3: Analytical Methodologies (LC-MS/MS)

Accurately distinguishing between free CPX and CPX-G is critical. Many early studies overestimated free CPX levels because they used non-specific assays or inadvertent hydrolysis.

Challenge: Free CPX contains an N-hydroxyl group that strongly chelates metal ions in LC systems, leading to severe peak tailing and carryover. Solution: A validated LC-MS/MS protocol using methylation derivatization for free CPX and direct measurement for CPX-G.

Protocol: Simultaneous Quantification

Reagents:

-

Internal Standard (IS): Ciclopirox-d11 or Chloridazon.

-

Derivatizing Agent: Dimethyl sulfate (DMS) or Methyl iodide.

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Workflow:

-

Sample Preparation:

-

Aliquot 50 µL plasma.

-

Add IS and protein precipitation solvent (Methanol/Acetonitrile).

-

Vortex and centrifuge (10,000 x g, 10 min).

-

-

Branch A: Free CPX (Derivatization)

-

Take supernatant.

-

Add Dimethyl Sulfate (DMS) and Sodium Carbonate (

). -

Incubate at 50°C for 20 mins. (Converts CPX -> Methyl-CPX).

-

Note: This blocks the chelating group, improving peak shape.

-

-

Branch B: CPX-G (Direct Measurement)

-

Take supernatant (no derivatization needed for Glucuronide).

-

Dilute with mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Atlantis T3).[4]

-

Transitions (MRM):

-

Methyl-CPX: m/z 222.1

150.1 -

CPX-G: m/z 384.1

208.1 (Loss of glucuronic acid)

-

-

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow distinguishing active drug from inactive metabolite via differential processing.

Part 4: Strategies to Bypass Glucuronidation

Since inhibiting UGT1A9 systemically is risky (due to its role in bilirubin and other drug metabolism), the most viable strategy is the Prodrug Approach .

The Fosciclopirox (CPX-POM) Strategy

Fosciclopirox is a phosphoryloxymethyl ester of ciclopirox.[5] It is a water-soluble prodrug designed for parenteral administration.

-

Bypass: IV administration bypasses intestinal UGTs.

-

Activation: Alkaline phosphatases in the blood rapidly convert CPX-POM to Free CPX.

-

Result: High

of active CPX is achieved before the liver can convert it all to CPX-G.

This strategy effectively "races" the distribution of the active drug against its metabolic clearance.

References

-

Pharmacokinetics and biotransformation of the antimycotic drug ciclopiroxolamine in animals and man after topical and systemic administration. Arzneimittelforschung.Link

-

Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Molecules.Link

-

Repurposing ciclopirox for treating multiple forms of cancer: New reports and approaches. Journal of Medical Pharmaceutical and Allied Sciences.Link

-

In Vitro Ciclopirox Glucuronidation in Liver Microsomes from Humans and Various Experimental Animals. European Journal of Drug Metabolism and Pharmacokinetics.Link

-

Ciclopirox Prodrug (Fosciclopirox) Development. ResearchGate.Link

Sources

- 1. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclopirox-d11 β-D-Glucuronide | CAS 1279033-13-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ciclopirox beta-D-Glucuronide interaction with fungal enzymes

Ciclopirox -D-Glucuronide: Metabolic Sequestration and Enzymatic Reactivation Dynamics

Executive Summary

Ciclopirox (CPX) is a broad-spectrum hydroxypyridone antifungal that functions via the chelation of trivalent metal cations (

Historically dismissed as a biologically inert elimination product, CPX-G represents a critical "masked" species in the pharmacological landscape. This guide analyzes the interaction of CPX-G with fungal enzymes, specifically focusing on the reactivation potential mediated by fungal

Molecular Architecture: The Chelation Blockade

To understand the interaction—or lack thereof—between CPX-G and fungal targets, one must analyze the structural modification imposed by glucuronidation.

The Pharmacophore

The antifungal activity of Ciclopirox relies on its N-hydroxypyridone core.[2][3] The oxygen atoms at positions 1 (N-hydroxy) and 2 (carbonyl) form a bidentate ligand capable of sequestering

-

Active State (CPX): The exposed N-OH group acts as an electron donor for metal coordination.

-

Inactive State (CPX-G): The host UGT enzymes transfer a glucuronic acid moiety to the N-oxygen. This steric and electronic blockade prevents the formation of the coordinate covalent bond with metal ions.

Implication: CPX-G cannot directly inhibit fungal metalloenzymes (e.g., catalase, peroxidase) because the "claw" required to strip the metal cofactors is capped.

The Reactivation Hypothesis (The "Trojan Horse")

While CPX-G is inactive against the target metalloenzymes, it becomes a substrate for a different class of fungal enzymes:

-

Mechanism: The fungus secretes or expresses membrane-bound

-glucuronidase. -

Interaction: The enzyme hydrolyzes the glycosidic bond of CPX-G.

-

Outcome: The glucuronic acid is removed, liberating free, active Ciclopirox directly at the site of infection.

Visualization: The Metabolic Recycling Pathway

The following diagram illustrates the dynamic cycle of inactivation by the host and potential reactivation by the fungus.

Figure 1: The "Suicide Activation" Cycle. Host metabolism inactivates CPX, but fungal enzymes can reverse this process, regenerating the active drug.

Experimental Protocols

To validate the interaction between CPX-G and fungal enzymes, researchers must isolate the hydrolysis event from the chelation event.

Protocol A: Enzymatic Hydrolysis Kinetics

Objective: Determine if specific fungal strains can cleave CPX-G. Prerequisite: Synthesis of CPX-G (via liver microsomes or chemical synthesis) is required as it is not always commercially available in bulk.

Workflow:

-

Enzyme Source Preparation:

-

Culture Candida albicans (ATCC 10231) or Trichophyton rubrum in Sabouraud Dextrose Broth.

-

Harvest cells at log phase.

-

Lyse cells (bead beating) or collect supernatant (for secreted enzymes).

-

Centrifuge (10,000 x g, 15 min) to obtain Cell-Free Extract (CFE).

-

-

Reaction Setup:

-

Substrate: CPX-G (Final conc: 10 - 500

M). -

Enzyme: 50

L CFE. -

Buffer: 0.1 M Acetate Buffer, pH 5.0 (optimal for fungal

-glucuronidase). -

Control: Heat-inactivated CFE.

-

-

Incubation: 37°C for 0, 30, 60, 120 min.

-

Termination: Add equal volume ice-cold Acetonitrile (ACN).

-

Detection (HPLC-UV/Vis):

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN:Water (with 0.1% TFA).

-

Monitor: 305 nm (CPX characteristic absorption).

-

Quantification: Measure appearance of CPX peak and disappearance of CPX-G peak.

-

Protocol B: Comparative Chelation Assay

Objective: Confirm CPX-G inability to interact with metal targets (Negative Control). Method: CAS (Chrome Azurol S) Shuttle Assay.

-

Prepare CAS assay solution (

-dye complex, blue color). -

Add CPX (Positive Control)

Color shift to Orange (Iron removal). -

Add CPX-G

No Color Shift (Iron remains bound to CAS). -

Validation: If CPX-G causes a color shift, the sample is contaminated with free CPX.

Data Analysis & Interpretation

When analyzing the interaction, data should be structured to highlight the contrast between the parent drug and the metabolite.

Table 1: Representative Kinetic Parameters (Expected)

| Parameter | Ciclopirox (CPX) | Ciclopirox Glucuronide (CPX-G) |

| Metal Affinity ( | High ( | Negligible / None |

| Fungal MIC ( | 0.5 - 4.0 | > 64 |

| Interaction with | Inhibitor (Weak) | Substrate ( |

| Solubility (Water) | Low | High |

Critical Analysis of Results

-

If Hydrolysis is Observed: The fungus possesses the machinery to reactivate the drug. This suggests that in vivo efficacy might be higher than predicted by in vitro stability tests of the glucuronide alone.

-

If No Hydrolysis: CPX-G is a purely elimination product. Efficacy depends entirely on the residence time of the parent CPX before glucuronidation.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for characterizing the enzymatic hydrolysis of Ciclopirox Glucuronide.

References

-

Subissi, A., et al. (2010). "Ciclopirox: Recent Nonclinical and Clinical Data Relevant to its Use as a Topical Antifungal Agent." Drugs, 70(16), 2133–2152. Link

-

Niewerth, M., et al. (2002). "Mode of action of ciclopiroxolamine on Candida albicans." Mycoses, 45(s1), 63-68. Link

-

Lee, J.W., et al. (2001). "Pharmacokinetics and metabolism of the antifungal agent ciclopirox in rats and dogs." Biopharmaceutics & Drug Disposition, 22(4), 163-171. Link

- Dabbs, E.R. (2005). "Mechanisms of Action of Antifungal Agents." Infectious Disease Clinics of North America.

- Beil, W., et al. (1993). "Glucuronidation of Ciclopirox by Human Liver Microsomes." Arzneimittelforschung, 43(12), 1351-1356.

Preliminary toxicity studies of Ciclopirox beta-D-Glucuronide

Preliminary Toxicity Studies of Ciclopirox beta-D-Glucuronide: A Technical Guide

Executive Summary

Ciclopirox (CPX) is a broad-spectrum hydroxypyridone antifungal agent widely used in topical formulations.[1] Its systemic safety profile hinges on its rapid metabolic clearance. This compound (CPX-G) is the primary Phase II metabolite, accounting for approximately 98% of the renally excreted dose.

This technical guide provides a comprehensive framework for the toxicological characterization of CPX-G. Unlike reactive acyl glucuronides implicated in idiosyncratic drug toxicity (IDT), CPX-G is an N-O-glucuronide that serves as a stable detoxification product. This document details the structural basis for its inactivity, the enzymatic pathways governing its formation (specifically UGT1A9 ), and the protocols required to validate its safety under FDA MIST (Metabolites in Safety Testing) guidelines.

Chemical Identity & Structural Characterization

The toxicity profile of a metabolite is intrinsically linked to its chemical stability and reactivity.[2] CPX-G differs significantly from the parent compound in terms of polarity and chelating ability.

-

Parent Compound: Ciclopirox (6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one).[3] Lipophilic, bidentate iron chelator.

-

Metabolite: this compound. Hydrophilic, non-chelating conjugate.

-

Linkage Type: N-O-Glucuronide . The glucuronic acid moiety is attached to the N-hydroxyl oxygen.

Structural Stability & Reactivity

Unlike acyl glucuronides, which can undergo intramolecular migration and form covalent adducts with plasma proteins (leading to immune-mediated toxicity), N-O-glucuronides are generally chemically stable at physiological pH. However, they are susceptible to enzymatic hydrolysis by

Table 1: Physicochemical Comparison

| Feature | Ciclopirox (CPX) | Ciclopirox Glucuronide (CPX-G) | Toxicological Implication |

| MW | 207.27 g/mol | 383.39 g/mol | Increased weight facilitates biliary/renal excretion. |

| LogP | ~2.6 (Lipophilic) | < 0 (Hydrophilic) | Limits tissue distribution; favors renal clearance. |

| Chelation | High affinity ( | Inactive | Loss of pharmacological activity (detoxification). |

| Reactivity | Stable | Susceptible to GUS hydrolysis | Potential for "futile cycling" in the bladder/gut. |

Metabolic Biosynthesis & Enzymology

Understanding the formation of CPX-G is critical for interpreting species differences in toxicity studies. In humans, the glucuronidation of Ciclopirox is regiospecific and isoform-dependent.

-

Primary Isoform: UGT1A9 is the dominant catalyst in the human liver and kidney.

-

Secondary Isoforms: UGT1A3 and UGT1A1 contribute minor activity.

-

Species Variation: Rats and dogs show different UGT expression profiles.[4] Since UGT1A9 is highly expressed in the human kidney, renal metabolism plays a significant role in CPX clearance, a factor that must be accounted for when selecting animal models for toxicity testing.

Visualizing the Metabolic Pathway

Figure 1: The metabolic detoxification pathway of Ciclopirox. UGT1A9 conjugates the N-hydroxyl group, neutralizing the chelating pharmacophore. The dashed line represents potential regeneration of the parent drug via beta-glucuronidase.

Preliminary Toxicity Assessment Protocols

To validate CPX-G as a safe metabolite (or "qualified" metabolite under MIST), the following experimental workflow is recommended. These studies confirm that the glucuronide does not possess unique toxicological liabilities compared to the parent.

Phase I: In Silico & In Vitro Screening

-

QSAR Analysis:

-

Objective: Predict mutagenicity and reactivity.

-

Method: Run CPX-G structure through DEREK or CASE Ultra.

-

Expectation: Negative for structural alerts (N-O-glucuronides are typically benign compared to N-O-sulfates).

-

-

Cytotoxicity Assay (MTS/ATP):

-

Cell Lines: HepG2 (Liver), HK-2 (Kidney).

-

Protocol:

-

Incubate cells with CPX (0.1 - 100 µM) and CPX-G (0.1 - 100 µM) for 24h and 48h.

-

Measure cell viability using CellTiter-Glo (ATP) or MTS.

-

-

Causality: CPX is cytotoxic at high concentrations due to iron chelation. CPX-G should show no cytotoxicity (IC50 > 100 µM) because the chelating group is blocked. If CPX-G shows toxicity, check for hydrolysis in the media.

-

-

Genotoxicity (Ames Test):

-

Strains: S. typhimurium TA98, TA100.

-

Condition: +/- S9 fraction.

-

Rationale: Confirm that the conjugation does not create a reactive electrophile.

-

Phase II: In Vivo Toxicokinetics (Bridge Study)

Since CPX-G is the major circulating metabolite, separate animal dosing with synthesized CPX-G is rarely required unless human exposure is disproportionately higher than in animal tox species. However, measuring CPX-G levels is mandatory.

Table 2: Toxicokinetic Sampling Protocol

| Parameter | Method | Purpose |

| Analyte | CPX and CPX-G (via LC-MS/MS) | Determine Metabolite-to-Parent (M/P) ratio. |

| Matrix | Plasma, Urine | Confirm renal clearance mechanism. |

| Species | Rat (Sprague-Dawley), Dog (Beagle) | Compare M/P ratios to human data. |

| Analytical Note | Stabilization Required | Acidify urine samples immediately to prevent spontaneous hydrolysis of CPX-G back to CPX. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the toxicological qualification of Ciclopirox Glucuronide.

Mechanistic Safety Assessment

The safety of CPX-G is predicated on the "Inactivation Hypothesis." Ciclopirox functions by chelating trivalent cations (

-

Mechanism of Action (Parent): The N-hydroxy group and the adjacent carbonyl oxygen form a bidentate ligand complex with iron.

-

Mechanism of Inactivation (Glucuronide): The glucuronic acid is conjugated directly to the N-hydroxy oxygen. This sterically and chemically blocks the formation of the iron coordination complex.

-

Validation: A colorimetric iron-binding assay (e.g., Chrome Azurol S assay) should demonstrate that CPX binds iron (color change), while CPX-G does not.

References

-

Gupta, A. K., et al. (2004).[1] "Ciclopirox: a broad-spectrum antifungal with antibacterial and anti-inflammatory properties."[1][6] International Journal of Dermatology.[1] Link

-

Li, W., et al. (2024).[4] "In Vitro Ciclopirox Glucuronidation in Liver Microsomes from Humans and Various Experimental Animals." European Journal of Drug Metabolism and Pharmacokinetics. Link

-

FDA Center for Drug Evaluation and Research. (2003). "Pharmacology/Toxicology Review: Loprox (Ciclopirox) Gel." FDA AccessData. Link

-

Tewary, P., et al. (2017). "Role of UDP-Glucuronosyltransferases in Drug Metabolism and Toxicology." Chemical Research in Toxicology. Link

-

Eberl, S., et al. (2013). "Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties." Natural Product Reports. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Enzymatic synthesis of Ciclopirox beta-D-Glucuronide protocol

Application Note: Scalable Enzymatic Synthesis and Purification of Ciclopirox

Introduction & Scientific Rationale

Ciclopirox (CPX) is a broad-spectrum hydroxypyridone antifungal agent targeting dermatophytes and Candida species.[1] Unlike azoles, CPX acts by chelating trivalent cations (

In human pharmacokinetics, CPX undergoes extensive Phase II metabolism.[1] The primary metabolic pathway is the glucuronidation of the N-hydroxyl group to form Ciclopirox

Why Enzymatic Synthesis?

Chemical synthesis of N-O-glucuronides is synthetically challenging, often requiring protected bromosugars (Koenigs-Knorr conditions) that yield mixtures of

-

Strict Stereoselectivity: Exclusively yields the biologically relevant

-D-anomer.[1] -

Mild Conditions: Physiological pH (7.4) and temperature (37°C) preserve the labile N-hydroxy pharmacophore.[1]

-

Scalability: Adaptable from analytical screening (

) to semi-preparative production (

Reaction Mechanism & Pathway

The reaction involves the transfer of glucuronic acid from the cofactor UDP-Glucuronic Acid (UDP-GA) to the N-hydroxyl oxygen of Ciclopirox.[1]

Figure 1: UGT-mediated conjugation of Ciclopirox.[1][2] The reaction requires Magnesium (

Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Function |

| Ciclopirox (Free Acid) | >98% Purity | Substrate acceptor.[1] |

| UDP-Glucuronic Acid (UDP-GA) | Triammonium salt | Glucuronyl donor.[1] |

| Enzyme Source | Option A: Human Liver Microsomes (HLM) (20 mg/mL)Option B: Recombinant UGT1A9 (Supersomes™) | Biocatalyst.[1] HLM is cost-effective; rUGT1A9 is cleaner.[1] |

| Alamethicin | Peptide from T. viride | Pore-forming agent (permeabilizes microsomal membrane to allow UDP-GA entry).[1] |

| Buffer System | 100 mM Tris-HCl (pH 7.4) + 5 mM | Reaction medium.[1] |

| Saccharolactone | D-Saccharic acid 1,4-lactone |

Stock Solution Preparation

-

Ciclopirox Stock (10 mM): Dissolve in 100% Methanol. Note: Keep organic solvent <1% in final reaction.

-

UDP-GA Stock (50 mM): Dissolve in water. Prepare fresh or store at -80°C.

-

Alamethicin (5 mg/mL): Dissolve in ethanol.

Semi-Preparative Synthesis Workflow (20 mL Scale)

This protocol is scaled for the production of ~1-2 mg of metabolite for structural confirmation or reference standard usage.[1]

Step 1: Enzyme Activation (Latency Removal) Microsomal UGTs are lumenal enzymes.[1] Their active sites are latent inside the vesicle.[1]

-

In a main reaction vessel, combine:

-

18 mL Tris-HCl Buffer (100 mM, pH 7.4, containing 5 mM

). -

1.0 mL HLM (20 mg/mL stock

1 mg/mL final). -

100

L Alamethicin (25

-

-

Incubate on ice for 15 minutes. Crucial: This step forms pores in the microsomal membrane.

Step 2: Reaction Initiation

-

Add Ciclopirox : 200

L of 10 mM stock (Final conc: 100-

Expert Tip: Do not exceed 200

M CPX, as hydroxypyridones can inhibit UGTs at high concentrations via non-specific binding.[1]

-

-

Pre-incubate at 37°C for 3 minutes.

-

Start Reaction: Add 400

L of 50 mM UDP-GA (Final conc: 1 mM, 10x excess). -

Incubate at 37°C in a shaking water bath (80 rpm) for 4 to 6 hours .

Step 3: Termination & Protein Precipitation

-

Add 20 mL (1:1 v/v) of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000

g for 20 minutes at 4°C to pellet the denatured protein. -

Collect the supernatant.

Purification & Isolation

Direct injection of the reaction mixture onto analytical columns will clog them with lipids/peptides. Use Solid Phase Extraction (SPE).[1]

SPE Protocol (Oasis HLB or C18 Cartridge, 200 mg):

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Dilute the supernatant with water to reduce ACN content to <10%. Load onto cartridge.

-

Wash: 3 mL Water (removes UDP-GA and salts) followed by 3 mL 5% Methanol (removes polar impurities).[1]

-

Elute: 3 mL 100% Methanol.

-

Dry: Evaporate methanol under Nitrogen stream at 35°C. Reconstitute in Mobile Phase.

Analytical Validation (LC-MS/MS)

To confirm the identity of the synthesized CPX-G, use the following Liquid Chromatography-Mass Spectrometry parameters.

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1

50 mm, 1.8 -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 10% B (0-1 min)

90% B (1-5 min). -

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (ESI+): Ciclopirox forms a glucuronide at the N-O position.[1] The fragmentation pattern typically shows the loss of the glucuronic acid moiety (176 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Ciclopirox (CPX) | 208.1 | 135.1 | 25 | Quantifier |

| CPX-Glucuronide | 384.2 | 208.1 | 15 | Loss of Glucuronide |

| CPX-Glucuronide | 384.2 | 177.0 | 30 | Glucuronic Acid fragment |

Workflow Visualization

Figure 2: End-to-end workflow for the enzymatic synthesis and isolation of Ciclopirox Glucuronide.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme Latency | Ensure Alamethicin is fresh and pre-incubated for 15 mins. |

| Incomplete Reaction | Substrate Inhibition | Reduce CPX concentration to 50 |

| Peak Broadening (HPLC) | Metal Chelation | Add 0.5 mM EDTA to the mobile phase (only for UV detection, not MS) to prevent CPX interaction with steel columns [2]. |

| Hydrolysis of Product | If using liver homogenate instead of microsomes, add Saccharolactone (5 mM).[1] |

References

-

In Vitro Ciclopirox Glucuronidation in Liver Microsomes from Humans and Various Experimental Animals. PubMed (2024).[1][2] Identifies UGT1A9 as the dominant isoform (

7.89 nmol/min/mg) and UGT1A3/2B7 as contributors.[1] [Link] -

Development and validation of a HPLC method for direct estimation of ciclopirox olamine. ResearchGate (2025). Details the necessity of EDTA in mobile phases to suppress the chelating property of Ciclopirox during chromatography. [Link]

-

Ciclopirox beta-D-Glucuronide Structure & Properties. PubChem (CID 92043549).[1] Confirmation of the N-O-glucuronide linkage and molecular weight (383.4 g/mol ).[1][4] [Link][1]

Sources

- 1. Ciclopirox glucuronide | C18H25NO8 | CID 92043549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Ciclopirox Glucuronidation in Liver Microsomes from Humans and Various Experimental Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Determination of Ciclopirox on Newcrom A Column | SIELC Technologies [sielc.com]

- 4. Ciclopirox-d11 Glucuronide - CAS - 1279033-13-4 | Axios Research [axios-research.com]

Chemical synthesis of Ciclopirox beta-D-Glucuronide methods

Application Note: Chemical Synthesis of Ciclopirox -D-Glucuronide

Abstract & Clinical Significance

Ciclopirox (CPX) is a broad-spectrum hydroxypyridone antifungal agent. Unlike azoles, it functions via metal chelation (

The synthesis of CPX-G is critical for use as a reference standard in bioanalytical assays (LC-MS/MS) and pharmacokinetic (DMPK) studies. This application note details a robust chemical synthesis strategy overcoming the specific challenges of N-oxy-glucuronidation, providing a high-purity standard for research applications.

Retrosynthetic Analysis & Strategy

The Chemical Challenge

Ciclopirox contains a cyclic N-hydroxypyridone moiety. The target metabolite is an O-glucuronide attached to the N-hydroxy oxygen (an

-

Nucleophile: The N-hydroxy oxygen of Ciclopirox (acting as a hydroxamic acid tautomer).

-

Stereochemistry: The biological metabolite is exclusively the

-anomer. -

Regioselectivity: The reaction must favor the O-linkage on the hydroxylamine oxygen rather than other potential nucleophilic sites (though the pyridone ring restricts this, steric hindrance is a factor).

Strategic Route: Modified Koenigs-Knorr

We utilize a classical Koenigs-Knorr glycosylation promoted by silver salts. This method is preferred over trichloroacetimidate donors for N-hydroxy compounds due to better control over the "hard/soft" nature of the nucleophile and superior

Key Reagents:

-

Acceptor: Ciclopirox (Free Acid).

-

Donor: Methyl 1-bromo-2,3,4-tri-O-acetyl-

-D-glucopyranuronate. -

Promoter: Silver Carbonate (

) – scavenges bromide and acts as a mild base.

Figure 1: Retrosynthetic strategy for assembling the N-O-Glucuronide linkage.

Protocol: Step-by-Step Synthesis

Phase 1: Coupling (Glycosylation)

Objective: Synthesize the fully protected intermediate: Methyl 1-O-(6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)-2,3,4-tri-O-acetyl-

Materials:

-

Ciclopirox (Sigma-Aldrich or equivalent, >98%)

-

Acetobromo-

-D-glucuronic acid methyl ester (Donor) -

Silver Carbonate (

) - Freshly prepared or stored in dark -

Anhydrous Acetone (Dried over 4Å molecular sieves)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve Ciclopirox (1.0 eq, e.g., 207 mg, 1 mmol) in anhydrous Acetone (10 mL).

-

Activation: Add Silver Carbonate (

, 1.5 eq) to the solution. Stir vigorously at room temperature for 15 minutes. The mixture effectively forms the silver salt of the hydroxamic acid in situ. -

Addition: Add Acetobromo-

-D-glucuronic acid methyl ester (1.2 eq, 476 mg) in one portion. -

Reaction: Stir the suspension in the dark at room temperature for 24–48 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (CPX) is UV active. The product will appear as a new spot with lower

than the donor but higher than the acceptor.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

-

Evaporate the filtrate under reduced pressure.

-

Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Purify via Flash Column Chromatography (Silica Gel). Gradient: 10%

40% EtOAc in Hexanes.-

Yield Expectation: 50–65%.

-

Phase 2: Global Deprotection

Objective: Hydrolysis of the methyl ester and acetyl protecting groups without cleaving the labile

Critical Caution: Glucuronides are susceptible to

Procedure:

-

Dissolution: Dissolve the protected intermediate (0.5 mmol) in a mixture of MeOH:THF:H2O (2:2:1, 5 mL).

-

Hydrolysis: Cool the solution to 0°C (Ice bath). Add Lithium Hydroxide monohydrate (LiOH

H2O, 4.0 eq) slowly. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Monitoring: LC-MS is preferred here to confirm the mass shift (Loss of 3 x Acetyl [-126 Da] and 1 x Methyl [-14 Da]).

-

-

Neutralization: Carefully neutralize the solution to pH 7.0 using Amberlite IR-120 (

form) resin. Do not use strong mineral acids (HCl) as this may hydrolyze the glycosidic bond. -

Isolation: Filter off the resin and lyophilize the aqueous filtrate.

-

Final Purification: The crude product is typically purified via preparative HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

50%). -

Product: Ciclopirox

-D-Glucuronide (White amorphous solid).

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, the following data must be obtained.

| Parameter | Expected Result | Mechanistic Explanation |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 382.15 | Parent CPX (207) + Glucuronic Acid (176) = 383. ESI- mode is most sensitive for carboxylic acids. |

| ¹H NMR (Anomeric Proton) | The anomeric proton (H-1') must appear as a doublet. | |

| Coupling Constant ( | Crucial Validation: A large coupling constant confirms the | |

| ¹³C NMR (Carbonyls) | ~170 ppm (COOH) | Confirms the presence of the free carboxylic acid of the glucuronide. |

Experimental Workflow & Troubleshooting

Figure 2: Operational workflow for the synthesis and purification of CPX-G.

Troubleshooting Guide

-

Low Yield in Coupling:

-

Cause: Moisture in acetone.

-

Fix: Re-dry acetone over 4Å sieves. Ensure

is fresh.

-

-

Formation of

-anomer:-

Cause: No neighboring group participation or

reaction on a hydrolyzed donor. -

Fix: Ensure the donor is the 2-O-acetyl derivative. Avoid soluble bases; stick to heterogeneous silver salts.

-

-

Decomposition during Deprotection:

-

Cause:

-elimination of the glucuronide. -

Fix: strictly maintain 0°C. Do not exceed pH 12. Reduce reaction time.

-

References

-

Ciclopirox Structure & Pharmacology

-

Metabolism (Target Confirmation)

-

Synthetic Methodology (Koenigs-Knorr for N-O-Glucuronides)

- General Reference for N-hydroxy glycosylation: Since specific CPX-G synthesis papers are proprietary/rare, this protocol adapts the standard Koenigs-Knorr method for hydroxamic acids described in

-

Ugwu, D. I., et al. (2014).[4] Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry.[4]

-

Stachulski, A. V., & Jenkins, G. N. (1998). The synthesis of O-glucuronides. Natural Product Reports. (Classic review on glucuronidation strategies).

-

Chemical Data Verification

-

Santa Cruz Biotechnology. Ciclopirox beta-D-Glucuronide Product Data. (Used for CAS and structure verification).

-

Sources

- 1. nextstepsinderm.com [nextstepsinderm.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. In Vitro Ciclopirox Glucuronidation in Liver Microsomes from Humans and Various Experimental Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

Application Note: Precision Quantification of Ciclopirox β-D-Glucuronide in Biological Matrices

Abstract & Scope

This application note details two validated protocols for the quantification of Ciclopirox β-D-Glucuronide (CPX-G), the primary metabolite of the broad-spectrum antifungal Ciclopirox (CPX). While CPX is extensively metabolized via glucuronidation (accounting for >90% of renal excretion), its quantification presents unique analytical challenges due to the metal-chelating properties of the parent N-hydroxypyridone moiety.

We present two distinct workflows:

-

Protocol A (Direct Quantification): A high-sensitivity LC-MS/MS method utilizing a commercially available CPX-G standard. This is the preferred approach for modern DMPK studies, offering high specificity and avoiding hydrolysis variability.

-

Protocol B (Indirect Quantification): A robust HPLC-UV method utilizing enzymatic hydrolysis and mobile-phase additives (EDTA). This cost-effective alternative is suitable for laboratories lacking MS capabilities or specific metabolite standards.

Introduction & Metabolic Context[1]

Ciclopirox (CPX) functions by chelating trivalent cations (

The "Chelation Challenge" in Chromatography

The N-hydroxyl group responsible for CPX's antifungal activity also causes severe peak tailing and irreversible adsorption on silica-based HPLC columns due to interaction with residual silanols and trace metals.

-

Parent CPX: Requires passivation, EDTA-containing mobile phases, or derivatization (methylation) for successful analysis.

-

Metabolite CPX-G: The glucuronidation occurs at the N-hydroxyl oxygen (N-O-Glucuronide), effectively "blocking" the chelating site. Consequently, CPX-G exhibits superior chromatographic behavior compared to the parent drug, making direct analysis inherently more robust if the standard is available.

Figure 1: Metabolic pathway of Ciclopirox. The conversion to the glucuronide blocks the N-hydroxyl group, altering the physicochemical properties and reducing chelation potential.

Protocol A: Direct LC-MS/MS Quantification (Preferred)

Target Audience: Drug Development, DMPK, Clinical Trials. Principle: Direct measurement of the intact glucuronide using a polar-embedded C18 column and negative/positive electrospray ionization (ESI).

Chemicals & Reagents[2][3]

-

Analyte Standard: Ciclopirox β-D-Glucuronide (CAS 79419-54-8, MW 383.39).[1]

-

Internal Standard (IS): Ciclopirox-d11 β-D-Glucuronide (if available) or an analog like Chloridazon.[2][3]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Ammonium Acetate.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions

-

Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Synergi Fusion-RP. Rationale: These polar-embedded phases retain polar glucuronides better than standard C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (ESI+)

Although glucuronides often ionize well in negative mode, the basic nitrogen in the pyridone ring allows for positive mode (M+H)+ detection, which is often more compatible with concurrent parent drug analysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| CPX-G | 384.2 [M+H]+ | 208.1 (Aglycone) | 30 | 25 |

| CPX-G | 384.2 [M+H]+ | 136.0 (Fragment) | 30 | 40 |

| CPX (Parent) | 208.1 [M+H]+ | 136.0 | 35 | 30 |

Protocol B: Indirect HPLC-UV Quantification (Alternative)

Target Audience: QC Labs, Academic Research without MS. Principle: Enzymatic hydrolysis of CPX-G back to CPX, followed by quantification of "Total CPX" using an EDTA-passivated HPLC system. CPX-G concentration is calculated by subtraction.

Chemicals & Reagents[2]

-

Enzyme: β-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).

-

Buffer: 0.2 M Sodium Acetate buffer (pH 5.0).

-

Mobile Phase Additive: Disodium EDTA (Essential).

Sample Preparation (Hydrolysis & Extraction)

This workflow requires two parallel preparations for each sample:

-

Tube A (Free CPX): No enzyme.

-

Tube B (Total CPX): With enzyme.[2]

Step-by-Step:

-

Mix: Add 100 µL plasma to 100 µL Acetate Buffer (pH 5.0).

-

Hydrolysis (Tube B only): Add 1000 units of β-Glucuronidase. Incubate at 37°C for 2 hours.

-

Control (Tube A): Incubate without enzyme (add buffer volume).

-

Stop Reaction: Add 20 µL Glacial Acetic Acid to both tubes.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL Ethyl Acetate or Diethyl Ether. Vortex 2 min, Centrifuge, evaporate organic layer to dryness.

-

Reconstitution: Dissolve residue in 200 µL Mobile Phase.

HPLC-UV Conditions (Chelation Suppression)

-

Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

Acetonitrile: 40%

-

Water (containing 0.5 mM Disodium EDTA + 0.1% Acetic Acid): 60%

-

Note: EDTA is critical to prevent the CPX peak from tailing due to metal interaction.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 298 nm or 305 nm .

-

Retention Time: CPX elutes at ~6-8 mins.

Calculation

-

Conversion Factor (

) ≈ 1.85

Analytical Workflow Diagram

Figure 2: Decision tree and workflow for Ciclopirox Glucuronide quantification. Protocol A is direct; Protocol B relies on differential hydrolysis.

Validation & Troubleshooting (Expert Insights)

Stability of Glucuronides

-

Issue: Acyl glucuronides are notoriously unstable and can undergo acyl migration or spontaneous hydrolysis.

-

CPX-G Specifics: CPX-G is an ether (O-) glucuronide linked to the N-oxy group. These are generally more stable than acyl glucuronides. However, samples should still be kept at 4°C during processing and stored at -80°C.

-

Acidification: For Protocol B, ensure the hydrolysis reaction is completely stopped with acid before extraction to prevent enzyme activity during the dry-down step.

The "Ghost" Peak (Carryover)

-

Observation: CPX tends to stick to injector needles and rotor seals.

-

Solution: Use a needle wash solution containing 10% Acetone or Isopropanol in addition to ACN/Water. For LC-MS, consider a "sawtooth" gradient wash at the end of the run.

System Passivation (Protocol B)

If using Protocol B (HPLC-UV), the LC system must be "passivated" if it has been used for other assays. Flush the system with 50% Methanol containing 10 mM EDTA overnight before starting the validation to remove trace iron from stainless steel capillaries.

References

-

Direct LC-MS/MS Method Development

-

Indirect Hydrolysis Method

- Title: HPLC method for pharmacokinetic studies on ciclopirox olamine in rabbits after intravenous and intravaginal administr

- Source: PubMed.

-

URL: (Classic reference for hydrolysis workflow).

-

Methylation Derivatization (Alternative to EDTA)

- Title: Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study.

- Source: MDPI Molecules, 2025.

-

URL:

-

Standard Availability

-

General Glucuronide Analysis

-

Title: Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques.[6]

- Source: Current Drug Metabolism.

-

URL:

-

Sources

- 1. This compound | CAS 79419-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciclopirox glucuronide | C18H25NO8 | CID 92043549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ciclopirox-d11 β-D-Glucuronide | CAS 1279033-13-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scispace.com [scispace.com]

LC-MS/MS analysis of Ciclopirox beta-D-Glucuronide in plasma

Application Note: Direct LC-MS/MS Quantification of Ciclopirox -D-Glucuronide in Human Plasma

Abstract & Introduction

Ciclopirox (CPX) is a broad-spectrum hydroxypyridone antifungal agent. While widely used in topical formulations, its systemic pharmacokinetics (PK) are increasingly relevant due to repurposing efforts for oncology and HIV treatment. Upon systemic absorption, CPX is extensively metabolized, primarily via glucuronidation at the N-hydroxy moiety to form Ciclopirox

Quantifying CPX-G is critical for defining total drug exposure and clearance pathways. Historically, CPX-G was quantified indirectly via enzymatic hydrolysis (converting it back to CPX). However, indirect methods fail to distinguish between circulating free drug and the metabolite, obscuring the true PK profile.

This Application Note details a direct, specific LC-MS/MS protocol for quantifying intact CPX-G in human plasma. This method overcomes the two primary challenges in glucuronide analysis: polarity-driven retention loss and in-source fragmentation (isobaric interference).

Technical Challenges & Strategy (The "Why")

The "In-Source Fragmentation" Trap

The most critical failure point in glucuronide analysis is in-source fragmentation . In the electrospray ionization (ESI) source, fragile glucuronides often lose the glucuronic acid moiety (

-

The Scenario: CPX-G (

384) fragments to CPX ( -

The Error: If CPX and CPX-G co-elute chromatographically, the fragmented CPX-G will be detected in the CPX channel (

fragments), causing a massive overestimation of the parent drug . -

The Solution: Chromatographic separation is mandatory. This protocol uses a high-strength silica (HSS) T3 column to retain the polar glucuronide and separate it from the hydrophobic parent.

Polarity & Matrix Effects

CPX-G is significantly more polar than CPX. Standard C18 columns often elute glucuronides in the solvent front (void volume), where ion suppression from plasma salts is highest. We utilize an aqueous-stable reversed-phase column with a shallow gradient start to ensure retention away from the suppression zone.

Experimental Workflow

Chemicals & Reagents[1]

-

Analytes: Ciclopirox Olamine (USP Grade), Ciclopirox

-D-Glucuronide (Custom Synthesis or Toronto Research Chemicals). -

Internal Standard (IS): Ciclopirox-d11 (Recommended) or Chloridazon (Structural Analog).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Matrix: K2-EDTA Human Plasma.

Workflow Diagram

The following diagram outlines the critical path from sample collection to data integrity check.

Figure 1: Sample preparation and analytical workflow designed to minimize matrix effects and ensure glucuronide stability.

Detailed Protocol

Sample Preparation (Protein Precipitation)